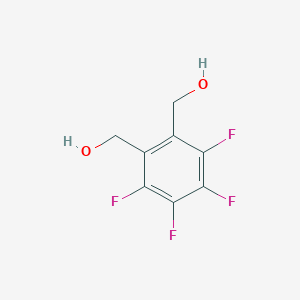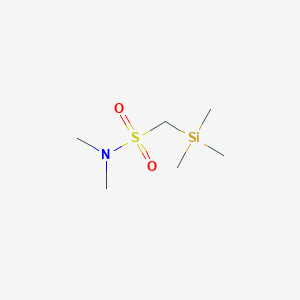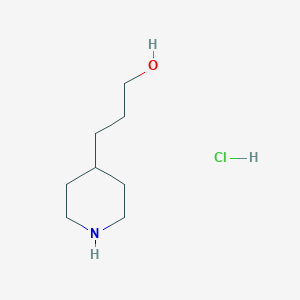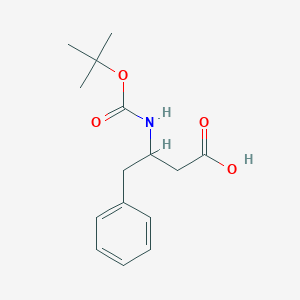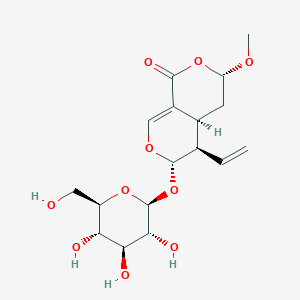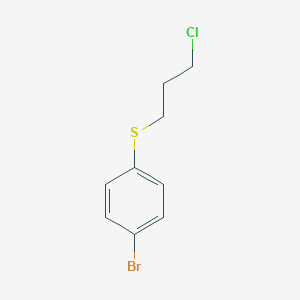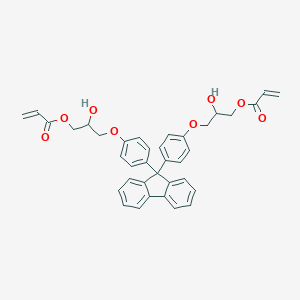![molecular formula C10H15N B174226 2-[(2R)-butan-2-yl]aniline CAS No. 196805-87-5](/img/structure/B174226.png)
2-[(2R)-butan-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-butan-2-yl]aniline is a chemical compound that belongs to the class of anilines. It is also known as 2-(sec-butyl)aniline or o-(sec-butyl)aniline. This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2R)-butan-2-yl]aniline is not well understood. However, it is believed to act as a nucleophile due to the presence of the amino group. This nucleophilic property of the compound makes it useful in various organic reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[(2R)-butan-2-yl]aniline have not been extensively studied. However, it has been found to be non-toxic in animal studies. The compound has also been found to have low acute toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2R)-butan-2-yl]aniline in lab experiments include its unique properties as a ligand for metal complexes and its usefulness in various organic reactions. The limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-[(2R)-butan-2-yl]aniline. One direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes can be studied for their catalytic properties in various organic reactions. Another direction is the synthesis of new biologically active compounds using 2-[(2R)-butan-2-yl]aniline as a starting material. These compounds can be studied for their potential therapeutic properties. Overall, 2-[(2R)-butan-2-yl]aniline has great potential for further research in the field of organic chemistry and medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-[(2R)-butan-2-yl]aniline can be achieved by reacting aniline with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place via a nucleophilic substitution mechanism and results in the formation of 2-[(2R)-butan-2-yl]aniline. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-[(2R)-butan-2-yl]aniline has been used in various scientific research applications. It has been found to be an effective ligand for the synthesis of metal complexes. These metal complexes have been studied for their catalytic properties in various organic reactions. The compound has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents and antibacterial agents.
Propiedades
Número CAS |
196805-87-5 |
|---|---|
Nombre del producto |
2-[(2R)-butan-2-yl]aniline |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-[(2R)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
Clave InChI |
XAGPXEVNCJHXCL-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@@H](C)C1=CC=CC=C1N |
SMILES |
CCC(C)C1=CC=CC=C1N |
SMILES canónico |
CCC(C)C1=CC=CC=C1N |
Sinónimos |
Benzenamine, 2-(1-methylpropyl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



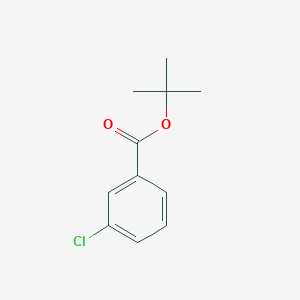
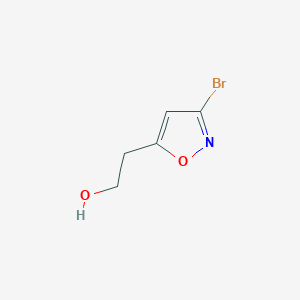
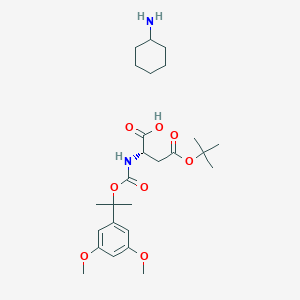
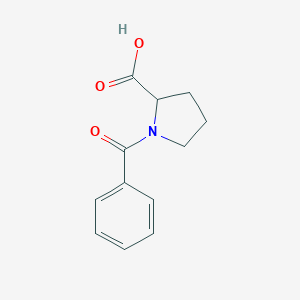
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)
